3-Bromo-5-cyano-4-iodobenzoic acid
Overview
Description
3-Bromo-5-cyano-4-iodobenzoic acid is a halogen-substituted benzoic acid derivative. This compound is characterized by the presence of bromine, iodine, and a cyano group attached to the benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyano-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available benzoic acid derivatives. One common method includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Iodination: Subsequent introduction of an iodine atom.
Cyanation: Introduction of a cyano group.
These reactions often require specific catalysts and conditions, such as the use of halogenating agents (e.g., N-bromosuccinimide for bromination) and palladium-catalyzed cross-coupling reactions for iodination and cyanation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyano-4-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-cyano-4-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyano-4-iodobenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile building block, participating in various reactions to form desired products. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic acid: Lacks the cyano group but shares similar halogenation.
4-Iodobenzoic acid: Contains only the iodine substituent.
3-Bromo-5-cyanobenzoic acid: Contains the cyano group but lacks iodine.
Uniqueness
3-Bromo-5-cyano-4-iodobenzoic acid is unique due to the combination of bromine, iodine, and cyano substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-cyano-4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUQMIRGDYGMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)I)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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